L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is a synthetic peptide composed of one L-Histidine and six L-lysyl residues. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. L-Histidine is a positively charged amino acid known for its role in protein structure and function, while L-lysyl is another positively charged amino acid that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid (L-Histidine) to attach.
Coupling: Each L-lysyl residue is sequentially coupled to the growing peptide chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The imidazole ring of L-Histidine can be oxidized under specific conditions.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino groups in L-lysyl residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various alkylating agents.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Alkylated lysine residues.
Scientific Research Applications
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- involves its interaction with various molecular targets. The imidazole ring of L-Histidine can coordinate with metal ions, influencing enzyme activity and protein structure. The positively charged L-lysyl residues can interact with negatively charged molecules, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-: A shorter peptide with similar properties.
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-: Another shorter peptide with fewer L-lysyl residues.
Properties
CAS No. |
835632-62-7 |
---|---|
Molecular Formula |
C42H81N15O8 |
Molecular Weight |
924.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C42H81N15O8/c43-19-7-1-13-29(49)36(58)52-30(14-2-8-20-44)37(59)53-31(15-3-9-21-45)38(60)54-32(16-4-10-22-46)39(61)55-33(17-5-11-23-47)40(62)56-34(18-6-12-24-48)41(63)57-35(42(64)65)25-28-26-50-27-51-28/h26-27,29-35H,1-25,43-49H2,(H,50,51)(H,52,58)(H,53,59)(H,54,60)(H,55,61)(H,56,62)(H,57,63)(H,64,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
ANZDZTSJIXHDGW-POFDKVPJSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.